![molecular formula C23H20N4O4S B13369205 3-(3-methyl-1-benzofuran-2-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369205.png)
3-(3-methyl-1-benzofuran-2-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
3-(3-methyl-1-benzofuran-2-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-(3-methyl-1-benzofuran-2-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic molecule that incorporates both triazole and thiadiazole moieties. These structural features are known for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its pharmacological potential and relevant research findings.
Structural Overview
The compound's structure is characterized by:
- A benzofuran unit which contributes to its aromatic properties.
- A triazole ring that enhances its biological interactions.
- A thiadiazole component known for broad-spectrum pharmacological activities.
Anticancer Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit significant anticancer properties. For instance:
- Matysiak et al. synthesized various derivatives of 1,3,4-thiadiazole and identified several with potent antiproliferative effects against cancer cell lines such as HEPG2. Notably, one derivative showed an EC50 value of 10.28 μg/ml against HEPG2 cells .
- In another study, derivatives with the thiadiazole ring demonstrated IC50 values lower than 10 μM against multiple cancer cell lines, highlighting their potential as anticancer agents .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Compounds featuring the 1,3,4-thiadiazole scaffold have been reported to possess broad-spectrum antimicrobial activities. Some synthesized derivatives exhibited significant inhibition against bacteria such as Klebsiella pneumoniae and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic potential of related compounds has been documented:
- A series of 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles were evaluated for their anti-inflammatory activity. Some derivatives showed promising results comparable to standard anti-inflammatory drugs .
Study on Anticancer Activity
A study by Revelant et al. focused on synthesizing a series of 5-aryl-2-(3-thienylamino)-1,3,4-thiadiazoles. The results indicated that two specific compounds had potent antiproliferative activity against various cancer cell lines with IC50 values below 10 μM .
Study on Antimicrobial Activity
Research conducted by Kucukguzel et al. synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]-thiadiazoles and found that certain derivatives exhibited moderate to high antibacterial activity against several pathogens .
Data Summary Table
Properties
Molecular Formula |
C23H20N4O4S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
3-(3-methyl-1-benzofuran-2-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C23H20N4O4S/c1-13-15-7-5-6-8-16(15)31-20(13)22-24-25-23-27(22)26-19(32-23)10-9-14-11-17(28-2)21(30-4)18(12-14)29-3/h5-12H,1-4H3/b10-9+ |
InChI Key |
MGMATUWTRKBQME-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)/C=C/C5=CC(=C(C(=C5)OC)OC)OC |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C=CC5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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